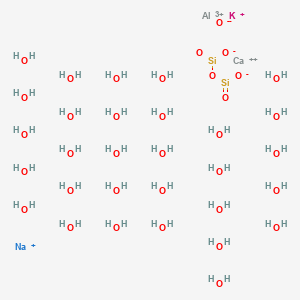
1-Naphthyl-2-acetamido-2-desoxy-β-D-glucopyranosid
Übersicht
Beschreibung
1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (NADG) is a synthetic carbohydrate derivative that has been developed for use in various scientific research applications. It is a carbohydrate-based compound that is composed of a sugar molecule, naphthyl, and an acetamido group. NADG has a unique structure which makes it an ideal compound for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung ist ein Spezialprodukt für die Proteomikforschung . Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Proteinexpression zu untersuchen, Proteine zu identifizieren und posttranslationale Modifikationen zu analysieren.
Glykosidase-Studien
1-Naphthyl-2-acetamido-2-desoxy-β-D-glucopyranosid wird häufig als chemische Sonde verwendet, um die Rolle von Glykosidasen bei Krankheiten wie Krebs, Diabetes und Infektionskrankheiten zu untersuchen . Glykosidasen sind Enzyme, die glykosidische Bindungen in komplexen Zuckern aufbrechen, und ihre Dysregulation ist an vielen Krankheiten beteiligt.
Forschung zu Antibiotikabehandlungen
Diese Verbindung wird häufig in der Forschung zu Antibiotikabehandlungen verwendet . Es kann als Substrat in Assays verwendet werden, um bakterielle Kontaminationen nachzuweisen, was die Entwicklung neuer Antibiotika und Behandlungsstrategien unterstützt.
Forschung zu bakteriellen Infektionen
This compound wird in der Forschung zu verschiedenen bakteriellen Infektionen verwendet . Diese Chemikalie ist entscheidend für die Forschung und Entwicklung von Antibiotika und anderen Medikamenten zur Intervention bei bakteriellen Krankheiten.
Biochemische Forschung
Diese Verbindung wird in der biochemischen Forschung verwendet . Es kann verwendet werden, um biochemische Prozesse und Pfade zu untersuchen, was zu unserem Verständnis biologischer Systeme beiträgt.
Kohlenhydratforschung
Als Kohlenhydratderivat wird diese Verbindung in der Kohlenhydratforschung verwendet . Es kann verwendet werden, um den Kohlenhydratstoffwechsel, die Rolle von Kohlenhydraten in der Zellsignalisierung und die Auswirkungen von Kohlenhydraten auf Krankheitsprozesse zu untersuchen.
Wirkmechanismus
Target of Action
The primary targets of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside are glycosidases , a group of enzymes that hydrolyze glycosidic bonds . These enzymes play a crucial role in various biological processes, including the degradation, biosynthesis, and recognition of carbohydrates .
Mode of Action
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside interacts with its targets, the glycosidases, by acting as a chemical probe . This interaction allows the compound to study the role of glycosidases in various diseases, including cancer, diabetes, and infectious disorders .
Result of Action
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside exhibits potent antibacterial properties . It is a key compound in the development of drugs targeting bacterial infections, such as urinary tract infections and tuberculosis . This makes it valuable in the fight against drug-resistant strains .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYPNZYBXWKEV-DUQPFJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145747 | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-98-3 | |
| Record name | 1-Naphthalenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside enable the detection of NAGase activity?
A1: 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside acts as a substrate for the enzyme NAGase. When NAGase is present, it hydrolyzes the substrate, cleaving the bond between the 1-naphthol and the sugar moiety. This hydrolysis releases free 1-naphthol. [] The released 1-naphthol can then be detected electrochemically, providing a measurable signal proportional to the activity of NAGase in the sample. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)


![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)




